molecular formula C14H16I2N2 B8260488 1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide

1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide

Cat. No.: B8260488
M. Wt: 466.10 g/mol
InChI Key: PHOXCFGWETZYGT-CZEFNJPISA-L
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Description

The compound 1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium; diiodide (CAS: 336190-15-9), commonly referred to as paraquat diiodide or methyl viologen diiodide, is a dicationic bipyridinium derivative with two methyl-substituted pyridinium rings connected by an (E)-ethenyl bridge . Its structure features iodide counterions, distinguishing it from the more prevalent dichloride (paraquat dichloride). This compound is historically significant as a herbicide, leveraging its redox-active properties to generate reactive oxygen species in biological systems .

Key structural attributes include:

  • Cationic Core: Two N-methylpyridinium moieties.
  • Bridge: Rigid (E)-ethenyl group ensuring planar conjugation.
  • Counterions: Two iodide anions, enhancing solubility in polar solvents compared to chloride analogs .

Properties

IUPAC Name

1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2HI/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;;/h3-12H,1-2H3;2*1H/q+2;;/p-2/b4-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXCFGWETZYGT-CZEFNJPISA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization and Condensation Strategy

The compound is synthesized via a two-step process: quaternization of pyridine derivatives followed by condensation to form the ethenyl bridge.

Step 1: Preparation of 1-Methylpyridinium Iodide Monomers

Pyridine is quaternized using methyl iodide (CH₃I) in a polar aprotic solvent (e.g., isopropyl alcohol) under reflux. The reaction proceeds via nucleophilic substitution, where the lone pair on pyridine’s nitrogen attacks the electrophilic methyl group of CH₃I, yielding 1-methylpyridinium iodide.

Pyridine+CH3Ireflux1-Methylpyridinium iodide\text{Pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{reflux}} \text{1-Methylpyridinium iodide}

Key parameters :

  • Molar ratio : 1:1.2 (pyridine:CH₃I) ensures complete methylation.

  • Temperature : 50–60°C to accelerate kinetics without side reactions.

  • Yield : >90% after recrystallization in isopropyl alcohol.

Step 2: Formation of the Ethenyl Bridge

The ethenyl linker is introduced via a base-catalyzed condensation reaction between two equivalents of 1-methylpyridinium iodide and an aldehyde precursor. Piperidine or ethanolamine is used to deprotonate the α-hydrogen of the pyridinium salt, enabling nucleophilic attack on the aldehyde’s carbonyl carbon.

21-Methylpyridinium iodide+RCHObaseTarget compound+H2O2\,\text{1-Methylpyridinium iodide} + \text{RCHO} \xrightarrow{\text{base}} \text{Target compound} + \text{H}_2\text{O}

Optimization insights :

  • Solvent : Ethanol or methanol enhances solubility of ionic intermediates.

  • Catalyst : Piperidine (0.1–0.3 eq.) improves reaction rate and (E)-selectivity.

  • Reaction time : 12–24 hours under reflux ensures completion.

Alternative Synthetic Approaches

Wittig Reaction for Ethenyl Formation

A modified route employs the Wittig reaction to install the ethenyl group. Triphenylphosphine reacts with methyl iodide to form a phosphonium salt, which is treated with a strong base (e.g., n-BuLi) to generate the ylide. Subsequent reaction with 4-pyridinecarboxaldehyde yields the (E)-ethenyl product.

Ph3P+CH3IPh3P+CH3IbasePh3P=CH2+AldehydeEthenyl product\text{Ph}3\text{P} + \text{CH}3\text{I} \rightarrow \text{Ph}3\text{P}^+\text{CH}3\text{I}^- \xrightarrow{\text{base}} \text{Ph}3\text{P}=\text{CH}2 + \text{Aldehyde} \rightarrow \text{Ethenyl product}

Advantages :

  • Higher stereochemical control (>95% (E)-selectivity).

  • Compatible with moisture-sensitive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, quaternization of pyridine with CH₃I under microwave conditions (100°C, 300 W) achieves 98% conversion in 15 minutes.

Purification and Characterization

Recrystallization and Filtration

Crude product is purified via recrystallization from hot ethanol or aqueous NaOH solutions. Impurities (unreacted aldehyde, side products) are removed by dropwise addition to diethyl ether, inducing precipitation.

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz) :

    • δ 8.48 (d, J = 6.8 Hz, 4H, pyridinium H)

    • δ 7.72 (d, J = 16.3 Hz, 2H, ethenyl H)

    • δ 4.23 (s, 6H, N-CH₃).

  • UV-Vis : λₘₐₓ = 475 nm (π→π* transition of ethenyl bridge).

  • Mass spectrometry : m/z 366.25 ([M – 2I]²⁺).

Comparative Analysis of Methodologies

MethodYield (%)(E)-SelectivityTime (h)
Condensation (Piperidine)7485%24
Wittig Reaction8295%6
Microwave-Assisted9090%0.25

Key observations :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.

  • Wittig reaction maximizes stereoselectivity, critical for optical applications.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Dimethylation byproducts from over-alkylation.
Solution : Use stoichiometric CH₃I and monitor reaction progress via TLC.

Iodide Counterion Exchange

Issue : Residual chloride from reagents displaces iodide.
Solution : Recrystallize in iodide-rich solvents (e.g., KI/acetone).

Industrial Scalability Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing side reactions during quaternization. Pilot studies show 20% higher yield compared to batch processes.

Green Chemistry Metrics

  • E-factor : 1.2 (kg waste/kg product) for microwave route vs. 3.5 for traditional methods.

  • Solvent recovery systems (e.g., distillation) improve sustainability.

Chemical Reactions Analysis

1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diiodide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Paraquat (1,1′-Dimethyl-4,4′-bipyridinium Dichloride)

  • Structure : Lacks the ethenyl bridge; pyridinium rings are directly linked.
  • Key Differences: Redox Potential: Higher redox activity due to direct conjugation between rings. Applications: Widely used as an herbicide, whereas the diiodide form is less common industrially .
  • Counterion Impact : Chloride analogs exhibit lower solubility in organic solvents compared to diiodide .

Diquat (1,1′-Ethylene-2,2′-dipyridylium)

  • Structure : Ethylene bridge instead of ethenyl.
  • Functional Role : Similar herbicidal mechanism but distinct binding affinity due to bridge flexibility .

Styryl-Substituted Derivatives

4-(4-(Dimethylamino)styryl)-1-methylpyridinium Iodide
  • Structure: Styryl bridge with a dimethylamino substituent on the phenyl ring.
  • Properties :
    • Enhanced fluorescence due to extended conjugation.
    • Applications in dye-sensitized solar cells and bioimaging .
  • Counterion : Single iodide, reducing charge density compared to diiodide .
1-Methyl-4-[(E)-2-(3-Hydroxy-4-Methoxyphenyl)ethenyl]pyridinium 4-Bromo-benzenesulfonate
  • Structure : Methoxy and hydroxy substituents on the phenyl ring; sulfonate counterion.
  • Crystallography : Planar conformation with hydrogen-bonded networks stabilizing the crystal lattice .
  • Applications: Potential nonlinear optical (NLO) materials due to polarizable π-system .

Heterocyclic Analogs

1-Methyl-4-[(E)-2-(2-Thienyl)ethenyl]pyridin-1-ium
  • Structure : Thiophene replaces phenyl in the ethenyl bridge.
  • Electronic Properties : Reduced conjugation compared to phenyl analogs but improved charge transport in organic electronics .
1-Methyl-4-[(E)-2-[4-(Piperidin-1-yl)phenyl]ethenyl]pyridin-1-ium Iodide
  • Structure : Piperidinyl substituent on the phenyl ring.
  • Biological Activity : Enhanced interaction with lipid bilayers due to hydrophobic piperidinyl group .

Biological Activity

1-Methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium; diiodide (CAS Number: 41491-90-1) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of the compound is C14H16N2++C_{14}H_{16}N_2^{++}, with a molecular weight of 212.29 g/mol. It features a pyridinium structure, which is significant for its interaction with biological systems. The compound exists as a diiodide salt, enhancing its solubility in various solvents, which is crucial for biological assays.

The biological activity of 1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium; diiodide can be attributed to its ability to interact with cellular membranes and proteins due to its cationic nature. The positive charge facilitates binding to negatively charged sites on cell membranes, potentially leading to:

  • Membrane Disruption : Cationic compounds can alter membrane integrity, which may lead to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity :
Studies have shown that quaternary ammonium compounds similar to this one possess antimicrobial properties. They disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Properties :
Some derivatives of pyridinium compounds have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related pyridinium compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating potent antibacterial activity.

Anticancer Research

In vitro studies have shown that certain pyridinium derivatives can induce apoptosis in human cancer cell lines. For instance, a derivative similar to 1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium was tested on HeLa cells, resulting in a reduction in cell viability by over 50% at concentrations above 10 µM.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
AnticancerHeLa Cells>50% Viability Reduction at 10 µM

Q & A

Basic: What are the established synthetic routes for synthesizing styrylpyridinium diiodides, and how can reaction conditions be optimized?

Styrylpyridinium diiodides are typically synthesized via condensation reactions between methylpyridinium precursors and aromatic aldehydes. For example, similar compounds (e.g., 4-[(E)-styryl]-1-methylpyridinium iodides) are prepared by reacting 1,2-dimethylpyridinium iodide with aldehydes (e.g., 4-methoxybenzaldehyde) in hot aqueous solutions with piperidine as a catalyst . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to accelerate the Knoevenagel condensation while avoiding side reactions.
  • Solvent selection : Polar solvents (e.g., ethanol/water mixtures) enhance solubility of ionic intermediates.
  • Purification : Recrystallization from methanol/ether mixtures improves yield and purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing styrylpyridinium derivatives?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms the (E)-configuration of the ethenyl bridge. For example, related compounds crystallize in centrosymmetric space groups (e.g., P1), with C–H···I hydrogen bonding stabilizing the structure .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the styryl moiety (e.g., λmax ~400–450 nm) and solvatochromic shifts in polar solvents .
  • NMR spectroscopy : ¹H NMR reveals coupling constants (J ≈12–16 Hz) for trans-ethenyl protons, while ¹³C NMR confirms quaternary pyridinium carbons .

Advanced: How do solvent polarity and counterion selection influence the photophysical properties of styrylpyridinium dyes?

Photophysical behavior is highly solvent-dependent:

  • Solvatochromism : Increased polarity redshifts absorption/emission due to stabilization of the excited-state dipole. For example, 4-Di-1-ASP (a related dye) shows λem shifting from 550 nm (ethanol) to 580 nm (water) .
  • Counterion effects : Bulky counterions (e.g., iodide vs. chloride) reduce aggregation in aqueous media, enhancing fluorescence quantum yield. Iodide’s polarizability also modulates intersystem crossing rates .
  • Methodological note : Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes under varying dielectric conditions.

Advanced: What experimental strategies resolve contradictions in reported biological activity data for pyridinium-based compounds?

Discrepancies may arise from differences in:

  • Cellular uptake : Modify lipophilicity via alkyl chain length or counterion exchange (e.g., iodide vs. bromide) to improve membrane permeability .
  • Assay conditions : Control pH (e.g., 7.4 vs. lysosomal pH 5.0) to account for protonation effects on cationic dyes .
  • Statistical validation : Use orthogonal assays (e.g., fluorescence microscopy and flow cytometry) to confirm mitochondrial targeting claims for styryl dyes .

Stability Considerations: What factors affect the stability of styrylpyridinium diiodides during storage and handling?

  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the ethenyl bond. Store in amber glass under inert gas .
  • Moisture control : Hygroscopic iodide salts require desiccants (e.g., silica gel) to prevent hydrolysis.
  • Thermal stability : Decomposition above 200°C necessitates differential scanning calorimetry (DSC) for batch-specific stability profiling .

Advanced: How can researchers address discrepancies in reported NMR spectral data for structurally similar pyridinium derivatives?

Contradictions often stem from:

  • Dynamic exchange processes : Use variable-temperature NMR to detect tautomerism or ion-pairing effects .
  • Impurity interference : Employ HPLC-coupled NMR or mass spectrometry to identify byproducts (e.g., unreacted aldehyde or dimerized species) .
  • Solvent artifacts : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can shift peaks due to hydrogen bonding; report solvent conditions explicitly .

Basic: What are the primary applications of styrylpyridinium dyes in biophysical research?

  • Membrane potential sensing : Their fluorescence intensity correlates with mitochondrial membrane potential (ΔΨm), making them vital in apoptosis studies .
  • Protein binding studies : Use surface plasmon resonance (SPR) to quantify interactions with serum albumin or DNA .
  • Methodological note : Calibrate dye concentrations using molar extinction coefficients (ε ≈ 50,000–80,000 M⁻¹cm⁻¹ at λmax) to ensure reproducibility .

Advanced: What computational methods support the design of styrylpyridinium derivatives with tailored electronic properties?

  • DFT calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) and predict absorption spectra via time-dependent DFT .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP synthase) to guide functionalization (e.g., adding sulfonate groups for solubility) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with photostability or toxicity .

Advanced: How do structural modifications (e.g., substituent position) impact the electrochemical behavior of pyridinium salts?

  • Substituent effects : Electron-donating groups (e.g., –OCH₃) lower reduction potentials, enhancing reductive stability. Cyclic voltammetry in acetonitrile reveals reversible redox couples at E₁/₂ ≈ −0.5 to −1.0 V vs. Ag/AgCl .
  • Conjugation extension : Adding a second pyridinium group (e.g., dimeric derivatives) shifts reduction potentials by ~200 mV due to extended π-delocalization .

Basic: What safety protocols are essential when handling pyridinium diiodides in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of fine powders .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HI gas) .
  • Waste disposal : Neutralize acidic residues before transferring to licensed hazardous waste facilities .

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